

Solid-Phase Synthesis of Cyclosporin Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclosporin U

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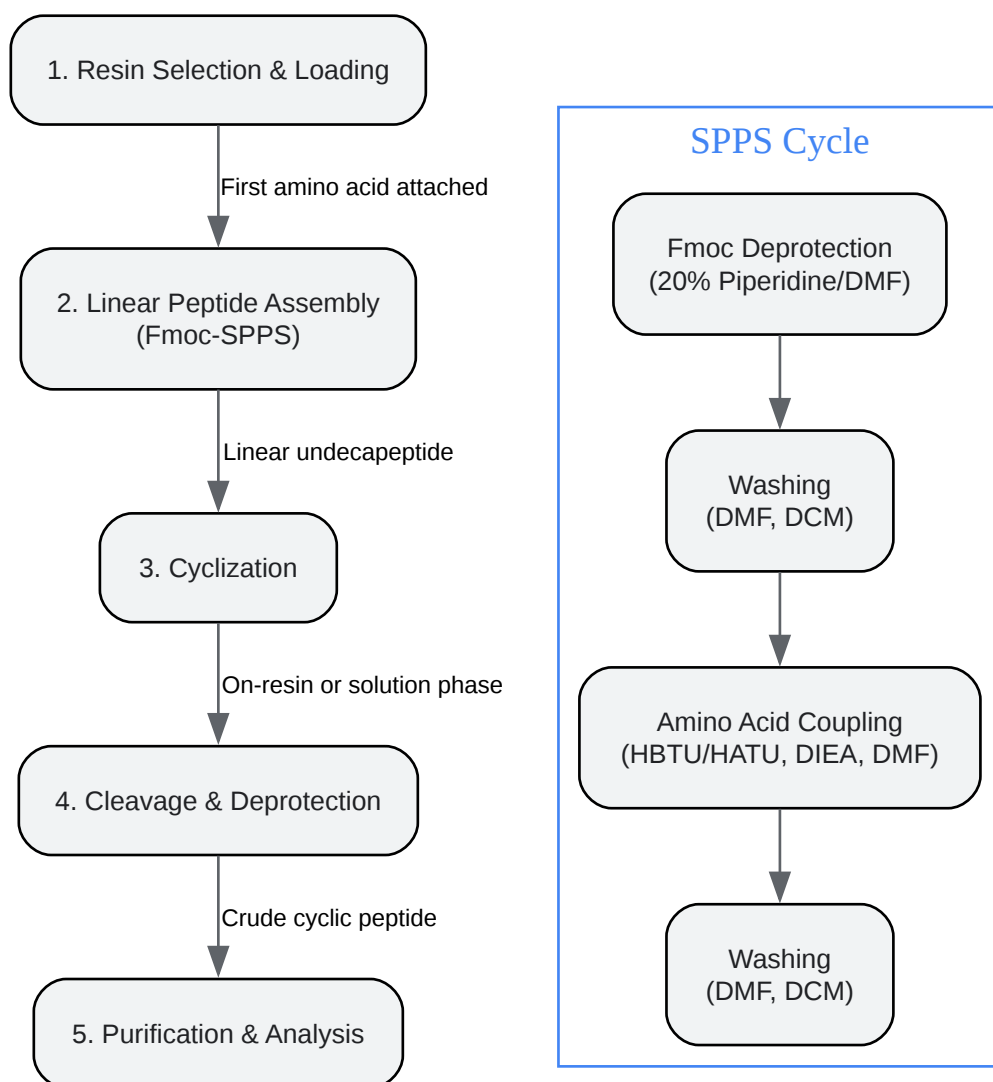
For Researchers, Scientists, and Drug Development Professionals

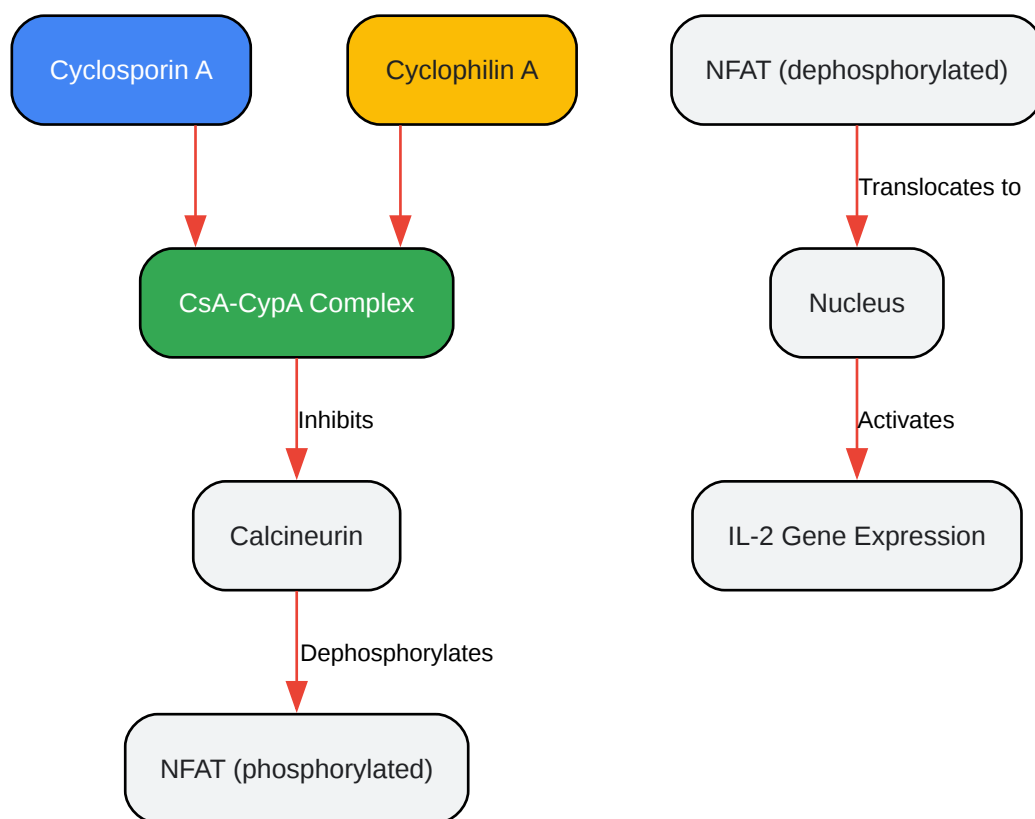
This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of cyclosporin analogues. Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive and other biological activities. Solid-phase synthesis offers a rapid and efficient alternative to traditional solution-phase methods for generating diverse libraries of these analogues for drug discovery and development.

Overview of Solid-Phase Synthesis Strategy

The solid-phase synthesis of cyclosporin analogues involves the sequential coupling of amino acids to a growing peptide chain anchored to an insoluble polymeric support (resin). The synthesis is typically performed using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N α -protection. A key challenge in cyclosporin synthesis is the presence of multiple N-methylated amino acids, which are sterically hindered and require optimized coupling conditions. Both on-resin and solution-phase cyclization strategies can be employed to form the final cyclic peptide.

General Workflow for Solid-Phase Synthesis of Cyclosporin Analogues





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